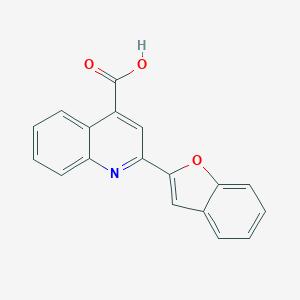
(R)-Ethylsec-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethylsec-butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethylsec-butylcarbamate typically involves the reaction of an appropriate amine with an alkyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ®-enantiomer. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-OCOCl} \rightarrow \text{R-NHCOOR’} + \text{HCl} ] where R-NH2 is the amine and R’-OCOCl is the alkyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of ®-Ethylsec-butylcarbamate may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: ®-Ethylsec-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
®-Ethylsec-butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Medicine: ®-Ethylsec-butylcarbamate derivatives are explored for their potential therapeutic effects, including as anticonvulsants and muscle relaxants.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of ®-Ethylsec-butylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. For example, in pesticides, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects.
Comparación Con Compuestos Similares
Methylcarbamate: Another carbamate ester with similar chemical properties but different biological activity.
Ethylcarbamate: A simpler carbamate ester used in different applications.
Butylcarbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and application.
Uniqueness: ®-Ethylsec-butylcarbamate is unique due to its specific ®-enantiomer configuration, which can result in distinct biological activities compared to its racemic or (S)-enantiomer counterparts. This specificity makes it valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and enzyme inhibition studies.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
ethyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(3)8-7(9)10-5-2/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
MWWHFPACIRAPEB-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@@H](C)NC(=O)OCC |
SMILES canónico |
CCC(C)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)

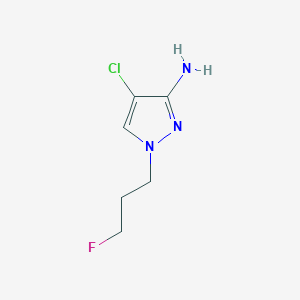

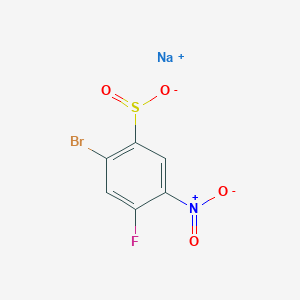
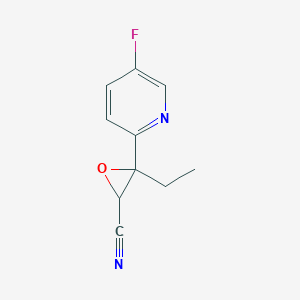
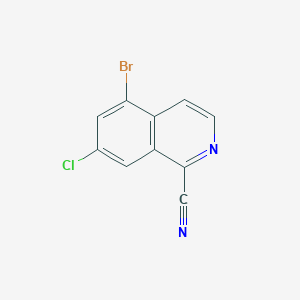
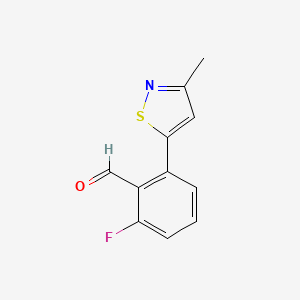

![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)

